2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase and has been shown to have anti-tumor activity in various cancer cell lines.
Mechanism of Action
2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acts by binding to the ATP-binding site of the FGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of FGFR signaling by 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor cell invasion and angiogenesis. In addition, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the differentiation of embryonic stem cells and enhance wound healing in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potency and specificity as an inhibitor of FGFR tyrosine kinase. This makes it a valuable tool for studying the role of FGFR signaling in various biological processes. However, one limitation of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
For the use of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in scientific research have also been identified.
Synthesis Methods
The synthesis of 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2-nitrobenzaldehyde with methyl acetoacetate to form 2-nitro-1-phenylethanol. This intermediate is then reduced to 2-amino-1-phenylethanol, which is further reacted with phthalic anhydride to form 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20-30%.
Scientific Research Applications
2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a potent inhibitor of FGFR tyrosine kinase. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-benzyl-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.
properties
IUPAC Name |
2-benzyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-13-14(9-11)16(19)17(15(13)18)10-12-5-3-2-4-6-12/h2-7,13-14H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKDFIWNLGGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.